10-Debc hydrochloride

Übersicht

Beschreibung

Akt inhibitor X is a small molecule inhibitor that targets the serine/threonine kinase Akt, also known as protein kinase B. Akt is a critical component of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of Akt signaling is commonly associated with various cancers, making Akt inhibitors valuable therapeutic agents in oncology .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Akt-Inhibitor X umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und finale Kupplungsreaktionen. Ein üblicher Syntheseweg beinhaltet die Verwendung eines Phenylharnstoff- oder Phenylamid-Gerüsts, das dann durch verschiedene chemische Reaktionen modifiziert wird, um die gewünschte Inhibitorstruktur zu erreichen . Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um Ausbeute und Reinheit zu optimieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Akt-Inhibitor X beinhaltet die Skalierung der Laborsynthese auf eine größere Stufe, um Konsistenz und Qualität zu gewährleisten. Dieser Prozess umfasst strenge Qualitätskontrollmaßnahmen, Reinigungsschritte wie Kristallisation oder Chromatographie und die Einhaltung der Guten Herstellungspraxis (GMP), um sicherzustellen, dass das Endprodukt die behördlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Akt-Inhibitor X unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Umfasst das Entfernen von Sauerstoffatomen oder das Hinzufügen von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole, Elektrophile wie Alkylhalogenide.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in Akt-Inhibitor X vorhanden sind, und den verwendeten Reagenzien. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Applications

Mechanism of Action:

10-DEBC inhibits Akt/PKB activity, leading to the suppression of downstream signaling pathways such as mTOR and p70 S6 kinase, which are critical for cell growth and survival. This inhibition can induce apoptosis in cancer cells.

Case Studies:

- Rhabdomyosarcoma: In vitro studies have shown that 10-DEBC induces apoptosis in rhabdomyosarcoma cells with an IC50 ranging from 2 to 6 μM. This suggests its potential as a therapeutic agent in treating this aggressive cancer type .

- Glioblastoma: Recent research indicates that 10-DEBC enhances the cytotoxic effects of menadione and ascorbic acid on glioblastoma cells (U251). The compound increases oxidative stress and autophagic flux, leading to enhanced cell death in combination therapies .

Infectious Disease Treatment

Targeting Mycobacterium abscessus:

10-DEBC has shown promise against Mycobacterium abscessus, a pathogen known for its resistance to conventional antimicrobial therapies. Studies have demonstrated that 10-DEBC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus without causing cytotoxicity to human macrophages .

In Vitro Efficacy:

- The compound operates effectively under anaerobic conditions and can penetrate biofilms, which are often associated with chronic infections. Its efficacy was assessed using a surrogate caseum binding assay, yielding an IC50 of approximately 5.8 μg/mL against intracellular M. abscessus .

Research Applications

Signal Pathway Studies:

10-DEBC is utilized in research to dissect the roles of the Akt signaling pathway in various biological contexts. By inhibiting Akt activity, researchers can better understand the implications of this pathway in diseases such as cancer and metabolic disorders.

Combination Therapies:

The compound's ability to enhance the effects of other treatments (e.g., menadione and ascorbic acid) highlights its potential role in developing combination therapies aimed at increasing treatment efficacy against resistant cancer types .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of Akt/PKB signaling | Induces apoptosis in rhabdomyosarcoma cells; enhances glioblastoma treatment efficacy |

| Infectious Diseases | Inhibits growth of M. abscessus | Effective against resistant strains; non-toxic to human macrophages |

| Research Applications | Dissects Akt signaling roles | Enhances understanding of cancer biology; aids in developing combination therapies |

Wirkmechanismus

Akt inhibitor X exerts its effects by binding to the active site of the Akt kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The molecular targets of Akt inhibitor X include the pleckstrin homology domain and the kinase domain of Akt, which are essential for its activation and function .

Vergleich Mit ähnlichen Verbindungen

Akt-Inhibitor X kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Miransertib (ARQ 092): Ein allosterischer Inhibitor, der die membranassoziierte Rekrutierung von Akt durch die Pleckstrin-Homologie-Domäne stört.

Capivasertib (AZD5363): Ein ATP-kompetitiver Inhibitor, der die Kinase-Domäne von Akt angreift und in klinischen Studien für verschiedene Krebsarten Wirksamkeit gezeigt hat.

Einzigartigkeit: Akt-Inhibitor X ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für die Akt-Kinase, was ihn zu einem wertvollen Werkzeug macht, um den PI3K/Akt-Signalweg zu studieren und zielgerichtete Krebstherapien zu entwickeln .

Liste ähnlicher Verbindungen:

- Miransertib (ARQ 092)

- MK-2206

- Capivasertib (AZD5363)

- Ipatasertib

- Afuresertib

Biologische Aktivität

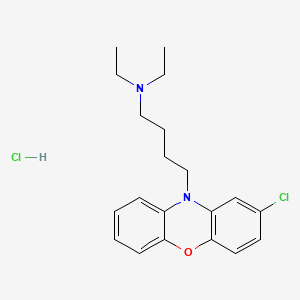

10-DEBC hydrochloride, chemically known as 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride, is a selective inhibitor of the Akt/PKB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease contexts. Its biological activity primarily revolves around inhibiting cell growth and inducing apoptosis in various cancer cell lines, as well as exhibiting antimicrobial properties against Mycobacterium abscessus.

This compound functions by selectively inhibiting the phosphorylation and activation of Akt (Protein Kinase B), a key regulator in the PI3K/Akt/mTOR signaling pathway. The complete inhibition of Akt occurs at a concentration of approximately 2.5 μM, leading to the suppression of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, it shows no activity against PDK1, SGK1, or PI3-kinase .

Anticancer Properties

The compound has demonstrated significant anticancer activity:

- Cell Growth Inhibition : Exhibits an IC50 of approximately 2-6 μM in various cancer cell lines, including rhabdomyosarcoma cells .

- Induction of Apoptosis : 10-DEBC induces apoptosis through mechanisms involving the inhibition of pro-survival signals mediated by Akt .

Antimicrobial Activity

Recent studies have highlighted the efficacy of 10-DEBC against Mycobacterium abscessus:

- Inhibition Against M. abscessus : The minimum inhibitory concentration (MIC) for M. abscessus was found to be 3.006 μg/mL in MH broth and 5.81 μg/mL in 7H9 broth. The MIC90 values were reported as 4.766 μg/mL and 9.53 μg/mL respectively .

- Effectiveness Against Resistant Strains : 10-DEBC has shown comparable effectiveness against both clarithromycin-sensitive and -resistant strains of M. abscessus, indicating its potential as a treatment option for drug-resistant infections .

Summary of Biological Activity

| Activity Type | Details |

|---|---|

| Akt Inhibition | Complete inhibition at 2.5 μM |

| IC50 (Cancer Cells) | ~2-6 μM (varies by cell type) |

| Antimicrobial MIC | 3.006 μg/mL (MH broth), 5.81 μg/mL (7H9 broth) |

| MIC90 for M. abscessus | 4.766 μg/mL (MH broth), 9.53 μg/mL (7H9 broth) |

Case Study: Efficacy Against M. abscessus

A study published in January 2022 explored the efficacy of 10-DEBC against clinical isolates of M. abscessus:

- In Vitro Analysis : The compound inhibited the growth of both wild-type and clarithromycin-resistant strains without cytotoxic effects on human macrophages .

- Intracellular Activity : In human embryonic cell-derived macrophages (iMACs), 10-DEBC exhibited an IC50 of 5.8 μg/mL, demonstrating its ability to penetrate and act within infected cells .

Additional Observations

In another investigation focusing on its effects on cancer cells:

- Reactive Oxygen Species Production : In U251 glioblastoma cells treated with cisplatin, 10-DEBC significantly induced reactive oxygen species production while neutralizing the anti-apoptotic effects of metformin .

- Phosphorylation Effects : The compound inhibited Akt phosphorylation by approximately 40% without affecting total Akt protein levels, suggesting a targeted mechanism that may enhance therapeutic strategies when combined with other treatments .

Eigenschaften

IUPAC Name |

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKSJUIYYCQZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587887 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201788-90-1 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.